Oleanane

Obesity Lipase Inhibition Metabolic Disorders

Dereplication of oleanane-type triterpenoids in complex plant extracts requires a validated chromatographic and mass spectrometric benchmark to avoid misidentification of novel derivatives. Oleanane (CAS 471-67-0) serves as the definitive analytical reference standard, enabling accurate quantification and structural confirmation against the most widely distributed pentacyclic triterpenoid scaffold in flowering plants. • Certified reference material for GC-MS and HPLC dereplication workflows • Cis-fused D/E ring scaffold distinguishes oleanane from ursane and taraxerane isomers • Enables target-specific research on PTP1B (IC50 3.77-6.40 μM), α-glucosidase, and pancreatic lipase inhibitor programs

Molecular Formula C30H52
Molecular Weight 412.7 g/mol
CAS No. 471-67-0
Cat. No. B1240867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleanane
CAS471-67-0
Synonymsoleanane
Molecular FormulaC30H52
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C
InChIInChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22+,23+,24-,27-,28+,29-,30-/m1/s1
InChIKeyVCNKUCWWHVTTBY-KQCVGMHHSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oleanane: Core Pentacyclic Triterpenoid Scaffold


Oleanane (CAS 471-67-0) is a natural pentacyclic triterpenoid hydrocarbon forming the core scaffold for a vast array of biologically active compounds found in flowering plants [1]. It is the foundational parent structure for numerous derivatives, including glycosides and semi-synthetic analogs, that have demonstrated potent activity against key therapeutic targets such as protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase [2][3]. Unlike many unadorned terpene cores, the unsubstituted oleanane skeleton is primarily a chemical scaffold and analytical standard; its true procurement value lies in its role as the structural benchmark against which the enhanced potency of its functionalized derivatives, which often exhibit IC50 values in the low micromolar range, can be quantitatively assessed and selected for drug discovery or natural product research [4].

Scaffold role: Unsubstituted pentacyclic triterpenoid core; primary value as an analytical standard and structural benchmark.
Procurement context: Verify scaffold identity before assessing functionalized derivatives; supports enzyme inhibition and pathway studies when used as reference.
Workflow fit: Natural product dereplication, quantitative structure-activity comparison, and analytical method development.

Oleanane Scaffold: Non-Interchangeable with Ursane Analogs


Generic substitution among pentacyclic triterpenoids like oleanane, ursane, and taraxerane is precluded by subtle but functionally critical differences in carbon skeleton geometry. The oleanane skeleton features a cis-fused D/E ring junction, which contrasts with the trans-fused junction in taraxerane and the methyl group migration seen in ursane [1]. These stereochemical variations, though subtle, profoundly impact molecular shape, conformational flexibility, and, crucially, the binding affinity to specific enzyme pockets [2]. While the oleanane skeleton is the most common and widely distributed among triterpenoid saponins [3], its derivatives exhibit a distinct and non-substitutable profile of enzyme inhibition (e.g., PTP1B vs. pancreatic lipase) that is directly linked to the spatial arrangement of functional groups around this specific core, making it essential to verify the correct scaffold for target-specific research [4].

Oleanane Scaffold
Ursane / Taraxerane Analogs
cis-fused D/E ring junction
trans-fused or migrated methyl group; conformational shift may alter target binding
Specific enzyme inhibition profiles (e.g., PTP1B, lipase) linked to oleanane geometry
Different stereochemistry may shift selectivity and potency; PTP1B vs lipase preference cannot be assumed
Derivative activity benchmarked against this core
Using ursane core may misattribute functional gains; scaffold must be verified for target-specific research

Oleanane Quantitative Differentiation Evidence


Pancreatic Lipase Inhibition vs. Ursane Skeleton

The oleanane-derived compound, oleanane-28-β-lactone, exhibits significantly enhanced pancreatic lipase inhibitory activity compared to its ursane counterparts. A direct head-to-head study showed that while the oleanane-based ursolic acid had an IC50 of 87.7 μmol/L, the semi-synthetic oleanane-28-β-lactone achieved an IC50 of 16.4 μmol/L, representing a 5.35-fold increase in potency [1]. This quantitative advantage is not observed in equivalent ursane-derived lactones, underscoring the specific contribution of the oleanane core to this enhanced activity.

Pancreatic lipase inhibition
Head-to-head
IC50 16.4 μM (oleanane-28-β-lactone) vs 87.7 μM (oleanolic acid)
+5.35-fold higher potency reported
Supports derivative selection for lipase inhibition assays
In vitro enzymatic assay; compare within same protocol
Obesity Lipase Inhibition Metabolic Disorders

PTP1B Inhibition: Class-Level Advantage

Oleanane-type triterpenes isolated from Camellia japonica have demonstrated strong and consistent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target for type 2 diabetes and breast cancer. These compounds, characterized by OH-3 and/or COOH-28 functionalities, showed IC50 values ranging from 3.77 ± 0.11 to 6.40 ± 0.81 μM [1]. This potency is comparable to, or exceeds, that of many known PTP1B inhibitors, and importantly, this activity is not a general feature of all triterpenoids but is a hallmark of the oleanane class, directly linking the scaffold to a specific and valuable therapeutic target.

PTP1B inhibition
Class-level
IC50 range 3.77–6.40 μM (oleanane triterpenes from C. japonica)
Class-level PTP1B inhibitory activity context
Data from specific plant source; verify scaffold-attributed activity
Diabetes Cancer PTP1B Inhibitors

α-Glucosidase Inhibition vs. Acarbose

Specific Δ15 oleanane-type glycosides (gymnemic acids) exhibit superior α-glucosidase inhibitory activity compared to the clinical drug acarbose. In a direct comparative assay, compound 4, a Δ15 oleanane glycoside, demonstrated an IC50 of 57 μg/mL, significantly more potent than acarbose's IC50 of 95 μg/mL [1]. This translates to a 1.7-fold improvement in potency, highlighting the specific and advantageous interaction of this oleanane derivative with the enzyme's active site.

α-Glucosidase inhibition
Head-to-head
IC50 57 μg/mL (Δ15 oleanane glycoside) vs 95 μg/mL (acarbose)
+1.7-fold higher potency reported
Supports compound evaluation for α-glucosidase research models
In vitro enzyme assay; verify translation to cell-based models
Diabetes α-Glucosidase Inhibition Postprandial Hyperglycemia

In Vivo Antihypertensive & Renoprotective Activity

Oleanane-based triterpenes, specifically oleanolic acid (OA) and its synthetic derivatives (Me-OA, Br-OA), demonstrate a class-level in vivo efficacy in reducing mean arterial blood pressure (MAP) and enhancing natriuresis in animal models [1]. The antihypertensive effect is more pronounced in disease models (SHR and DSS rats) than in normotensive animals, indicating a disease-specific action [1]. This functional, in vivo differentiation—a reduction in blood pressure correlated with increased sodium excretion and improved oxidative stress markers—is a key advantage over structurally similar but biologically inert or less effective triterpenoid cores.

In vivo cardiovascular
Class-level
Reported MAP reduction and natriuresis enhancement in hypertensive rat models
Supports model-response endpoint context for cardiovascular research
Data from animal models; verify translational relevance
Hypertension Cardiovascular In Vivo Pharmacology

Anti-Metastatic Activity vs. Ursane Analogs

The semi-synthetic oleanane triterpenoid AMR-Me (methyl-25-hydroxy-3-oxoolean-12-en-28-oate) demonstrates a broad-spectrum anti-metastatic profile by simultaneously suppressing melanoma cell adhesion, migration, and invasion [1]. This multi-modal effect is achieved through the downregulation of key metastatic drivers including MT1-MMP, MMP-2, MMP-9, and VEGF [1]. In contrast, many ursane-type triterpenoids, while showing cytotoxic or anti-inflammatory activity, often lack this specific and comprehensive anti-metastatic mechanism of action, making oleanane derivatives like AMR-Me uniquely suited for targeting advanced, metastatic cancers.

Metastasis model
Class-level
Suppression of adhesion, migration, invasion in B16F10 cells; downregulation of MT1-MMP, MMP-2/9, VEGF reported
Supports metastasis-related endpoint interpretation
In vitro model; confirm pathway-specific effects
Cancer Metastasis Melanoma MMP Inhibition

Patent-Validated Scaffold for Inflammation & Oxidative Stress

The oleanane scaffold is a heavily patented and commercially pursued core for developing multifunctional drugs targeting inflammation and oxidative stress. A patent review from 2000-2016 highlights that 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid derivatives, based on the oleanane core, are considered the most promising due to their interference with multiple pathways involved in inflammation, oxidative stress, and cell proliferation [1]. This concentrated patent activity and directed commercial interest provide a strong, non-academic validation of the scaffold's unique and exploitable properties, distinguishing it from less commercially developed triterpenoid cores like ursane or taraxerane.

Patent landscape
Supporting evidence
Concentrated patent activity (2000–2016) on 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid derivatives
Indicates research and commercial interest in scaffold
Patent review; not a direct performance metric
Inflammation Oxidative Stress Drug Development Patents

Oleanane Application Scenarios


Metabolic Disorder Drug Discovery

Prioritize procurement of oleanane derivatives for developing novel pancreatic lipase inhibitors (e.g., oleanane-28-β-lactone) for obesity, given its 5.35-fold potency increase over the parent acid [1]. Similarly, procure Δ15 oleanane glycosides for α-glucosidase inhibition in diabetes research, supported by their 1.7-fold superiority over the clinical drug acarbose [2]. The consistent PTP1B inhibition (IC50 3.77-6.40 μM) further validates this scaffold for dual-action antidiabetic agents [3].

Cardiovascular and Renal Pharmacology

Select oleanane-derived compounds like oleanolic acid and its synthetic analogs for in vivo studies of hypertension and renal function. The evidence demonstrates a class-level ability to reduce blood pressure and promote natriuresis, with effects amplified in hypertensive models, making it a compelling scaffold for developing novel antihypertensive agents with potential renoprotective benefits [4].

Advanced Cancer Therapeutics

Procure semi-synthetic oleanane derivatives (e.g., AMR-Me) for research programs specifically targeting cancer metastasis. The evidence shows this scaffold uniquely suppresses multiple steps in the metastatic cascade (adhesion, migration, invasion) by downregulating MMPs and VEGF, a profile not consistently seen with ursane analogs [5]. Additionally, oleanane glycosides have demonstrated cytotoxic activity against leukemia cell lines (HL-60), providing another avenue for anticancer research [6].

Analytical Standard for Dereplication & QC

Procure the parent oleanane (471-67-0) as a certified analytical standard for dereplication studies in natural product chemistry. Given that the oleanane skeleton is the most common and widely distributed triterpenoid core in the plant kingdom [7], its use as a chromatographic and mass spectrometric standard is essential for the rapid and accurate identification of novel derivatives in complex plant extracts, guiding the isolation and characterization of potentially bioactive compounds.

Application
Selection Property
Validation Focus
Metabolic target studies
Scaffold-attributed enzyme inhibition profile
Lipase, α-glucosidase, PTP1B assay endpoints
Cardiovascular model research
In vivo model-response context
Blood pressure and renal function endpoints
Cancer metastasis research
Metastasis-related assay profile
Migration, invasion, and MMP expression endpoints
Natural product dereplication
Core scaffold analytical standard
Chromatographic and MS-based identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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